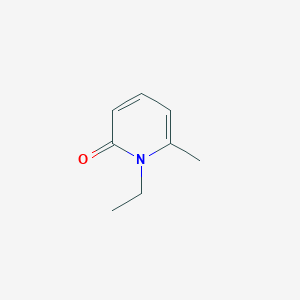

6-乙基-4-甲基-2H-吡喃-2-酮

描述

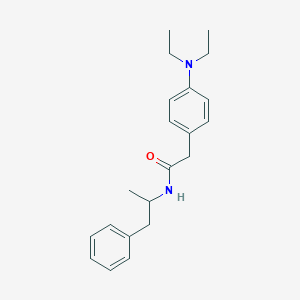

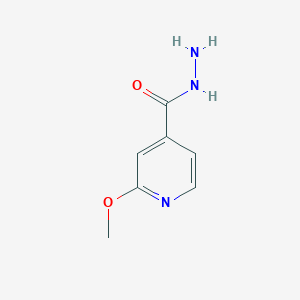

“6-Ethyl-4-methyl-2H-pyran-2-one” is a derivative of 2H-Pyran-2-one . Pyran is an unsaturated six-membered oxygen-containing heterocycle . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2H or 4H-pyran molecule .

Synthesis Analysis

The synthesis of “6-Ethyl-4-methyl-2H-pyran-2-one” can be achieved through a two-step synthesis method, with isononanoyl chloride, 3,3-methyl methacrylate as raw material . The reaction is carried out under the catalytic action of aluminum trichloride (anhydrous), synthesizing 3,7,9,9-tetramethyl-2-decene-5-ketone acid methyl esters . Later, under the catalytic action of concentrated sulfuric acid, cyclization reaction is carried out with glacial acetic acid, and the product is purified to obtain .Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-methyl-2H-pyran-2-one” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR, IR spectroscopy can be used for characterization .Chemical Reactions Analysis

The chemical reactions involving “6-Ethyl-4-methyl-2H-pyran-2-one” can be complex and varied. For instance, it can participate in multicomponent reactions (MCR) approach . This approach is efficient, atom economical, has short reaction times, low cost, and green reaction conditions .科研应用

合成和化学性质

- 吡喃衍生物的合成: 吡喃衍生物,包括6-乙基-4-甲基-2H-吡喃-2-酮,可以使用各种方法合成。一种方法涉及超声波介导的缩合反应,具有简单的收尾工作、较短的反应时间和更高的产率(Wang et al., 2011)。

- 电化学研究: 吡喃衍生物在酸性介质中对轻钢具有显著的缓蚀性能。它们的效率随浓度增加而增加,并表现出混合型缓蚀(El Hattak et al., 2021)。

材料科学中的应用

- 防腐应用: 吡喃衍生物,包括与6-乙基-4-甲基-2H-吡喃-2-酮相关的物质,被用作防腐剂。它们在预防材料在酸性环境中腐蚀方面的有效性已通过实验研究得到证实(El Hattak et al., 2021)。

药物化学

- 生物活性化合物的合成: 吡喃衍生物被合成用于潜在的药物化学应用。它们通过无催化剂条件下的简单高效的一锅法路线生产具有生物活性的产物(Hoseinpour et al., 2020)。

生物医学应用

- 电催化级联反应: 6-乙基-4-甲基-2H-吡喃-2-酮参与与醛类的电催化级联反应。这个过程被认为是一种具有潜在生物医学应用的“绿色”路线,可产生官能化合物(Elinson et al., 2018)。

结构和计算研究

- 理论表征: 对取代吡喃衍生物进行的DFT计算和理论表征提供了对它们分子组装的洞察。这些研究侧重于氢键和π-堆积相互作用,这对于理解这些化合物的化学行为至关重要(Chowhan et al., 2020)。

性质

IUPAC Name |

6-ethyl-4-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-3-7-4-6(2)5-8(9)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGOOZLZPDSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548560 | |

| Record name | 6-Ethyl-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-methyl-2H-pyran-2-one | |

CAS RN |

17422-71-8 | |

| Record name | 6-Ethyl-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。